molecular formula C23H21NO5 B057349 Omigapil maleate CAS No. 200189-97-5

Omigapil maleate

Cat. No. B057349
M. Wt: 391.4 g/mol
InChI Key: SQAZQLMBEHYFJA-BTJKTKAUSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to omigapil maleate often involves complex chemical reactions. For instance, a three-component coupling reaction of aryne, DMSO, and activated alkyne has been reported for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates, showcasing a cascade process associated with several bond cleavage and formation reactions in one pot (Hazarika et al., 2019). Although not directly related to omigapil maleate, this method demonstrates the intricate steps that might be involved in its synthesis.

Molecular Structure Analysis

Structural analyses of compounds related to omigapil maleate, such as lead maleate, have been conducted to understand their molecular configuration. Tribasic lead maleate and lead maleate, for example, have been characterized to reveal their complex structures involving lead in the oxidation state 2+ with distorted coordination polyhedra due to the lone pair of electrons (Bonhomme et al., 2005). These studies help in understanding the geometric and electronic structures that may influence the properties and reactivity of omigapil maleate.

Chemical Reactions and Properties

Chemical reactions involving maleate compounds can exhibit unique characteristics. The maleate-fumarate conversion and reactions of Co(II) maleate with pyridine and bipyridine highlight novel aspects of maleate chemistry, including the quantitative generation of polymers and the production of fumarate under certain conditions (Padmanabhan et al., 2008). These reactions may offer insights into the chemical behavior of omigapil maleate in various environments.

Scientific Research Applications

Treatment of Congenital Muscular Dystrophy with Collagen VI Deficiency (Ullrich Syndrome and Bethlem Myopathy)

  • Summary of Application : Omigapil maleate has been granted orphan designation by the European Commission for the treatment of congenital muscular dystrophy with collagen VI deficiency . This includes Ullrich Syndrome and Bethlem Myopathy, which are caused by a defect in one of the collagen VI genes .
  • Results or Outcomes : At the time of submission of the application for orphan designation, no clinical trials in patients with congenital muscular dystrophy with collagen VI deficiency were initiated .

Treatment of Congenital Muscular Dystrophy with Merosin (Laminin Alpha 2) Deficiency

  • Summary of Application : Omigapil maleate has been granted orphan designation by the European Commission for the treatment of congenital muscular dystrophy with merosin (laminin alpha 2) deficiency .
  • Results or Outcomes : The exact outcomes of this application are not specified in the source .

Treatment of Laminin-α2 Deficient Congenital Muscular Dystrophy (MDC1A)

  • Summary of Application : Omigapil has been shown to ameliorate the pathology of muscle dystrophy caused by Laminin-α2 deficiency . This is a rare, devastating genetic disease characterized by severe neonatal hypotonia (“floppy infant syndrome”), peripheral neuropathy, inability to stand or walk, respiratory distress, and premature death in early life .
  • Methods of Application : Omigapil inhibits the proapoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway, which is activated in a mouse model for MDC1A .
  • Results or Outcomes : Treatment with omigapil inhibits apoptosis in muscle, reduces body weight loss and skeletal deformation, increases locomotive activity, and protects from early mortality .

Treatment of Parkinson’s Disease and Amyotrophic Lateral Sclerosis (ALS)

  • Summary of Application : Omigapil was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS) .
  • Methods of Application : Omigapil binds to GAPDH to block S-nitrosylation, thereby preventing proapoptotic gene expression .
  • Results or Outcomes : The development for PD and ALS have been terminated due to lack of benefit .

Treatment of Depression

  • Summary of Application : Omigapil has been investigated for its potential use in the treatment of depression .
  • Results or Outcomes : The specific outcomes of this application are not specified in the source .

Pharmacokinetic Trials for Children with Laminin-α2 -Deficient Congenital Muscular Dystrophy (MDC1A) and Collagen VI Related Myopathy

  • Summary of Application : Omigapil is being investigated in pharmacokinetic trials for children with Laminin-α2 -Deficient Congenital Muscular Dystrophy (MDC1A) and Collagen VI Related Myopathy .
  • Methods of Application : The trials aim to determine the appropriate pharmacokinetic profile of the drug for children with these conditions .
  • Results or Outcomes : The CALLISTO study proved that Omigapil was safe, well tolerated, and had a favorable pharmacokinetic profile in children with COL6 .

properties

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omigapil maleate

CAS RN

200189-97-5
Record name Omigapil maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIGAPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Craven, HN Frazier, O Thibault - Brain Research, 2022 - Elsevier
Glucose uptake in the brain is critically important to brain health. Using two widely used cell line model systems, we have found that siramesine, a lysosomotropic agent and ligand for …
Number of citations: 2 www.sciencedirect.com
R Viner-Breuer, T Golan-Lev, N Benvenisty… - Cells, 2023 - mdpi.com
… We examined the effect of CGP3466B (also known as Omigapil maleate or TCH346) [41], which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nitrosylation and has …
Number of citations: 7 www.mdpi.com

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